molecular formula C22H22ClFN4O2S B2504943 N-butyl-3-(2-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1115336-34-9

N-butyl-3-(2-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No. B2504943
CAS RN: 1115336-34-9
M. Wt: 460.95
InChI Key: MQAGNNQWSHPWJW-UHFFFAOYSA-N
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Description

The compound "N-butyl-3-(2-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide" is a structurally complex molecule that likely exhibits significant biological activity due to the presence of multiple functional groups and a heterocyclic core. While the specific papers provided do not directly discuss this compound, they do provide insights into related compounds and methodologies that can be applied to understand its properties and potential applications.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from commercially available raw materials. For example, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide involves ring-closing reactions, reduction reactions, and acylation reactions as key steps, yielding the final product in over 30% overall yield . Similarly, the synthesis of N-substituted imidazolylbenzamides described in another study involves a series of reactions to introduce the imidazolyl group and achieve the desired electrophysiological activity . These methodologies could be adapted for the synthesis of "N-butyl-3-(2-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide".

Molecular Structure Analysis

The elucidation of molecular structure is critical for understanding the properties of a compound. NMR spectroscopy and MS techniques are commonly used for this purpose. For instance, the structure elucidation of a new cannabimimetic designer drug was achieved using NMR and MS, supplemented by the comparison of predicted and observed chemical shifts . This approach could be applied to determine the molecular structure of "N-butyl-3-(2-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide", ensuring an accurate understanding of its conformation and electronic structure.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The benzamide moiety, for example, is a common feature in many biologically active compounds and can participate in various chemical reactions. The synthesis of benzamide derivatives often involves acylation reactions and can lead to compounds with diverse biological activities . The presence of a thioether group in the target compound suggests potential reactivity through sulfur-based chemistry, which could be explored further.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. For example, the synthesized benzimidazole derivatives exhibit good thermal stability up to 300°C and show fluorescence in the UV-visible region . These properties are important for the practical application of the compound, whether in a laboratory setting or as a pharmaceutical agent. The properties of "N-butyl-3-(2-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide" would need to be characterized through experimental studies to determine its suitability for further development.

Scientific Research Applications

Antihypertensive Applications

Research on compounds with similar chemical structures has led to the discovery of nonpeptide angiotensin II receptor antagonists, which are potent and orally active antihypertensives. These compounds, such as those in the series of N-(biphenylylmethyl)imidazoles, highlight the potential of structurally related compounds in developing treatments for hypertension (Carini et al., 1991).

Antiulcer Agents

Similarly structured imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents, indicating the relevance of this chemical class in exploring antisecretory and cytoprotective properties for treating ulcers (Starrett et al., 1989).

Environmental and Biological Sensing

The development of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols showcases the application of similar compounds in chemical, biological, and environmental sciences. This highlights the compound's potential use in developing sensitive and selective detection techniques (Wang et al., 2012).

Antimicrobial Activity

Research on fluorinated benzothiazolo imidazole compounds has shown promising antimicrobial activity, suggesting that structurally related compounds could be explored for their potential in combating microbial infections (Sathe et al., 2011).

properties

IUPAC Name

N-butyl-3-[2-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O2S/c1-2-3-9-25-21(30)15-5-4-6-17(12-15)28-11-10-26-22(28)31-14-20(29)27-19-8-7-16(23)13-18(19)24/h4-8,10-13H,2-3,9,14H2,1H3,(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAGNNQWSHPWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-3-(2-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide

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